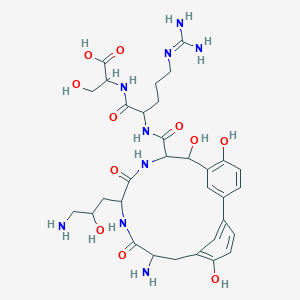![molecular formula C23H25N5O2S B234185 4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors have shown great promise in the treatment of these diseases, and TAK-659 has been shown to be a potent and selective inhibitor of BTK.
Wirkmechanismus
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of B cells, which can help to slow the progression of B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on BTK, TAK-659 has also been shown to inhibit other kinases, such as JAK3 and ITK. These effects can help to enhance the anti-tumor activity of TAK-659. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has a number of advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in the immune system and in the development of B cell malignancies. TAK-659 has also been shown to have a favorable pharmacokinetic profile, which can help to ensure consistent and reproducible results in lab experiments.
One limitation of TAK-659 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. Additionally, TAK-659 has not been extensively studied in non-human models, which can limit its applicability in certain types of research.
Zukünftige Richtungen
There are a number of future directions for research on TAK-659. One promising area of research is in the development of combination therapies that include TAK-659 and other BTK inhibitors. These therapies have shown great promise in the treatment of B cell malignancies and could help to improve the efficacy of TAK-659.
Another area of research is in the development of new formulations of TAK-659 that could improve its pharmacokinetic profile and make it more suitable for use in clinical trials. Finally, there is a need for further research on the safety and tolerability of TAK-659, particularly in non-human models.
Conclusion:
In conclusion, TAK-659 is a potent and selective inhibitor of BTK that has shown great promise in the treatment of B cell malignancies. Its favorable pharmacokinetic profile and high potency make it a valuable tool for studying the role of BTK in the immune system and in the development of B cell malignancies. While there are limitations to its use in certain types of experiments, there are a number of future directions for research on TAK-659 that could help to improve its efficacy and applicability in clinical settings.
Synthesemethoden
The synthesis of TAK-659 is a complex process that involves several steps. The first step is the synthesis of 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyaniline, which is then reacted with 4-tert-butyl-N-(2-hydroxy-4-methoxyphenyl)benzamide to form TAK-659. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Eigenschaften
Molekularformel |
C23H25N5O2S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
InChI |
InChI=1S/C23H25N5O2S/c1-6-19-25-26-22-28(19)27-21(31-22)15-9-12-18(30-5)17(13-15)24-20(29)14-7-10-16(11-8-14)23(2,3)4/h7-13H,6H2,1-5H3,(H,24,29) |
InChI-Schlüssel |
PHWFUYGUYFZXDZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)